molecular formula C26H29N3O B1365159 (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine CAS No. 210468-90-9

(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine

Cat. No.: B1365159
CAS No.: 210468-90-9
M. Wt: 399.5 g/mol
InChI Key: RAFFEHDNCQXIQG-DSITVLBTSA-N
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Description

(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine is a complex organic compound characterized by its imidazolidine ring structure. This compound is notable for its stereochemistry, with specific configurations at multiple chiral centers, making it a subject of interest in stereoselective synthesis and chiral chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazolidine Ring: This can be achieved through the condensation of a diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Hydroxyethylimino Group: This step often involves the reaction of the imidazolidine intermediate with a benzyl-protected hydroxyethylamine, followed by deprotection.

    Chiral Resolution: The final product is obtained through chiral resolution techniques such as crystallization or chromatography to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are used to ensure high stereoselectivity and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted imidazolidines.

Scientific Research Applications

Chemistry

In chemistry, (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology

The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and as a potential lead compound in drug discovery.

Medicine

Research into its medicinal applications includes its potential as an anti-inflammatory agent and its role in modulating biological pathways.

Industry

In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals, leveraging its chiral properties to produce high-value products.

Mechanism of Action

The mechanism by which (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine exerts its effects involves its interaction with specific molecular targets. The hydroxyethylimino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The imidazolidine ring provides a rigid framework that can enhance binding specificity and affinity.

Comparison with Similar Compounds

Similar Compounds

    (4S,5S)-1,3-Dimethyl-4,5-diphenylimidazolidine: Lacks the hydroxyethylimino group, resulting in different reactivity and applications.

    (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-hydroxyethylimino]imidazolidine: Similar structure but without the benzyl group, affecting its binding properties and biological activity.

Uniqueness

The presence of the benzyl-protected hydroxyethylimino group in (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine provides unique steric and electronic properties, enhancing its utility in asymmetric synthesis and biological applications.

Properties

IUPAC Name

(2R)-2-[[(4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-ylidene]amino]-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O/c1-28-24(21-14-8-4-9-15-21)25(22-16-10-5-11-17-22)29(2)26(28)27-23(19-30)18-20-12-6-3-7-13-20/h3-17,23-25,30H,18-19H2,1-2H3/t23-,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFFEHDNCQXIQG-DSITVLBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(N(C1=NC(CC2=CC=CC=C2)CO)C)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]([C@@H](N(C1=N[C@H](CC2=CC=CC=C2)CO)C)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469321
Record name (2R)-2-{[(4S,5S)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene]amino}-3-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210468-90-9
Record name (2R)-2-{[(4S,5S)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene]amino}-3-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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